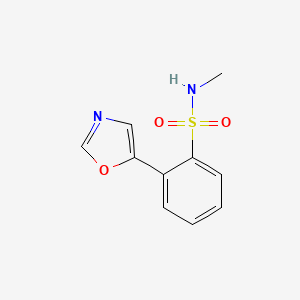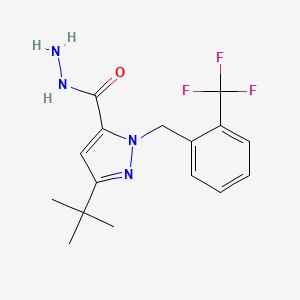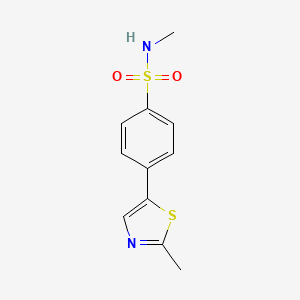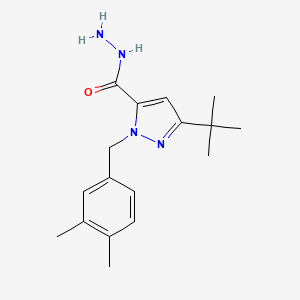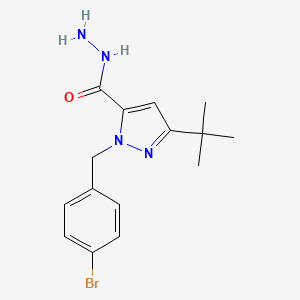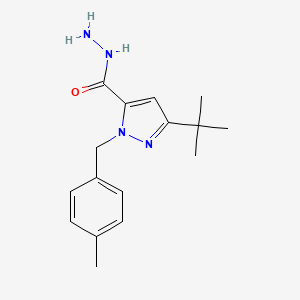
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carbonyl chloride, or 5-t-Bu-IPB-PzCl, is an organochloride compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 105-107°C and a boiling point of 280-285°C. 5-t-Bu-IPB-PzCl has been used in the synthesis of a variety of compounds and in the study of the properties of its derivatives, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
5-t-Bu-IPB-PzCl has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including heterocycles and polymers. It has also been used to study the properties of its derivatives, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 5-t-Bu-IPB-PzCl has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents.
Mécanisme D'action
The mechanism of action of 5-t-Bu-IPB-PzCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is thought that 5-t-Bu-IPB-PzCl binds to the active site of the enzyme, preventing it from catalyzing the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Bu-IPB-PzCl are not yet fully understood. However, it is believed that the compound has anti-inflammatory, analgesic, and antipyretic properties. It is also thought to have anti-tumor and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-t-Bu-IPB-PzCl in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, its derivatives can be used to study a variety of biochemical and physiological effects. However, the compound is toxic and can be irritating to the skin and eyes, so it should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of 5-t-Bu-IPB-PzCl in scientific research. One potential direction is the use of the compound in the development of new pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, the compound could be used to study the effects of its derivatives on a variety of biochemical and physiological processes. Finally, more research could be done to better understand the mechanism of action of the compound and its derivatives.
Méthodes De Synthèse
5-t-Bu-IPB-PzCl can be synthesized by the reaction of 4-isopropylbenzyl alcohol and 2-aminopyridine. This reaction can be carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a Lewis acid. The reaction of these two compounds produces an intermediate, which is then reacted with thionyl chloride to produce 5-t-Bu-IPB-PzCl.
Propriétés
IUPAC Name |
5-tert-butyl-2-[(4-propan-2-ylphenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-12(2)14-8-6-13(7-9-14)11-21-15(17(19)22)10-16(20-21)18(3,4)5/h6-10,12H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLSLKRWUUIRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-methylsulfanyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole, 95%](/img/structure/B6288076.png)

